NY-ESO-1 is a member of the cancer/testis antigen family, which is typically expressed in testicular germ cells and various tumors but not in normal somatic tissues. The gene encoding NY-ESO-1 is located on chromosome X and has been implicated in several cancers, including melanoma, lung cancer, and ovarian cancer. The specific peptide sequence for Cancer/Testis Antigen 1 (87-111) is LLEFYLAMPFATPMEAELARRSLAQ.
Cancer/Testis Antigen 1 (87-111) falls under the category of tumor-associated antigens, specifically classified as a cancer/testis antigen. These antigens are characterized by their restricted expression pattern, typically found in germ cells of the testis and various malignant tissues but absent in normal adult tissues. This unique expression profile makes them attractive targets for immunotherapy.
The synthesis of Cancer/Testis Antigen 1 (87-111) can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Cancer/Testis Antigen 1 (87-111) consists of a linear sequence of amino acids that folds into a specific conformation when presented by major histocompatibility complex molecules. The peptide's structure is crucial for its binding affinity to HLA molecules and subsequent recognition by T cells.
The peptide sequence LLEFYLAMPFATPMEAELARRSLAQ has been shown to bind effectively to multiple HLA class II alleles, facilitating T cell activation. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into how this peptide interacts with HLA molecules.
Cancer/Testis Antigen 1 (87-111) does not undergo traditional chemical reactions as small molecules do; rather, its activity is primarily through biological interactions.
The primary reaction involving this peptide occurs when it binds to HLA class II molecules on antigen-presenting cells. This binding facilitates the presentation of the peptide to CD4+ T cells, leading to their activation and proliferation. Subsequent immune responses can include cytokine production and cytotoxic activity against tumor cells expressing NY-ESO-1.
The mechanism of action for Cancer/Testis Antigen 1 (87-111) involves several steps:
Studies have demonstrated that this peptide can stimulate both Th1-type and Th2-type responses in vitro, indicating its potential utility in cancer vaccine strategies aimed at eliciting robust immune responses.
Cancer/Testis Antigen 1 (87-111) exists as a linear peptide under physiological conditions. Its solubility can vary based on concentration and pH conditions.
The chemical properties include:
These properties influence its stability, solubility, and interaction with biological systems.
Cancer/Testis Antigen 1 (87-111) has significant applications in cancer immunotherapy:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4